2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde
Overview
Description
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde (DFEMB) is an organic compound with a wide range of applications in the field of scientific research. It is an important intermediate in organic synthesis, and has been used as a reagent in organic reactions to produce a variety of compounds. DFEMB has also been used in a variety of biochemical and physiological studies, and has been found to have a number of unique properties that make it an attractive choice for scientific research.
Scientific Research Applications
Organic Synthesis and Catalysis
- Selective Ortho-Bromination : Substituted benzaldoximes were synthesized using a selective palladium-catalyzed ortho-bromination, demonstrating the utility of substituted benzaldehydes in complex organic synthesis (Dubost et al., 2011).
- Copper-Catalyzed Oxidation : Water-soluble copper(II) complexes were used for the catalytic oxidation of benzylic alcohols to aromatic aldehydes in water, highlighting a green chemistry approach to aldehyde production (Wu et al., 2016).
Material Science
- Microporous Polyaminals : Fluorinated benzaldehydes were utilized in the synthesis of microporous polyaminal networks, showcasing applications in gas adsorption and separation technologies (Li et al., 2016).
Pharmaceutical and Biomedical Research
- Anticancer Activity : Fluorinated analogues of benzaldehydes were synthesized and evaluated for their anticancer properties, indicating the role of benzaldehyde derivatives in developing novel anticancer agents (Lawrence et al., 2003).
Analytical Chemistry
- Electrocatalytic Activity : Films of dihydroxybenzaldehydes were studied for their electrocatalytic activity toward NADH oxidation, relevant for biosensor development (Pariente et al., 1996).
properties
IUPAC Name |
2-(2,2-difluoroethoxy)-4-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-7-2-3-8(5-13)9(4-7)14-6-10(11)12/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOFXIHOSINPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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